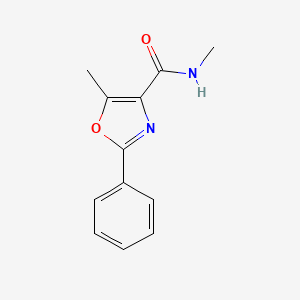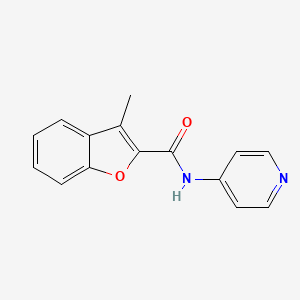![molecular formula C11H11ClFNO5S B7595577 3-[(4-Chloro-2-fluorophenyl)sulfonylamino]oxolane-3-carboxylic acid](/img/structure/B7595577.png)
3-[(4-Chloro-2-fluorophenyl)sulfonylamino]oxolane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Chloro-2-fluorophenyl)sulfonylamino]oxolane-3-carboxylic acid, also known as CF3COX, is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmaceuticals. CF3COX is a heterocyclic compound that contains an oxolane ring, a sulfonyl group, and a carboxylic acid moiety.
Mecanismo De Acción
The mechanism of action of 3-[(4-Chloro-2-fluorophenyl)sulfonylamino]oxolane-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in various metabolic pathways. This compound has been shown to inhibit the activity of enzymes such as aldose reductase, which is involved in the development of diabetic complications, and carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of enzyme activity, and the regulation of acid-base balance in the body. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(4-Chloro-2-fluorophenyl)sulfonylamino]oxolane-3-carboxylic acid in lab experiments is its ability to selectively inhibit specific enzymes, which can provide insights into the role of these enzymes in various metabolic pathways. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-[(4-Chloro-2-fluorophenyl)sulfonylamino]oxolane-3-carboxylic acid, including the investigation of its potential therapeutic applications in various diseases, the development of more efficient synthesis methods, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the safety and toxicity of this compound, which can inform its potential use in clinical settings.
In conclusion, this compound is a chemical compound that has significant potential in various fields such as medicinal chemistry, biochemistry, and pharmaceuticals. Its ability to selectively inhibit specific enzymes and modulate metabolic pathways makes it an attractive candidate for further research and development. However, further studies are needed to fully understand its mechanism of action, potential therapeutic applications, and safety profile.
Métodos De Síntesis
3-[(4-Chloro-2-fluorophenyl)sulfonylamino]oxolane-3-carboxylic acid can be synthesized using a variety of methods, including the reaction of 4-chloro-2-fluoroaniline with ethyl 3-bromo-3-oxopropionate followed by the reaction of the resulting intermediate with sodium hydride and sulfonyl chloride. Another method involves the reaction of 4-chloro-2-fluoroaniline with ethyl 3-bromo-3-oxopropionate followed by the reaction of the resulting intermediate with sodium hydride and sulfonyl chloride.
Aplicaciones Científicas De Investigación
3-[(4-Chloro-2-fluorophenyl)sulfonylamino]oxolane-3-carboxylic acid has been the subject of extensive scientific research due to its potential applications in various fields. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, this compound has been studied for its ability to modulate the activity of enzymes involved in various metabolic pathways. In pharmaceuticals, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation.
Propiedades
IUPAC Name |
3-[(4-chloro-2-fluorophenyl)sulfonylamino]oxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO5S/c12-7-1-2-9(8(13)5-7)20(17,18)14-11(10(15)16)3-4-19-6-11/h1-2,5,14H,3-4,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMHDSJKOGWCKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C(=O)O)NS(=O)(=O)C2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-tert-butyl-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)piperidin-4-amine](/img/structure/B7595508.png)
![N-[2-[(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)amino]ethyl]methanesulfonamide](/img/structure/B7595515.png)
![N-(2,3-dihydro-1H-inden-1-yl)-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B7595520.png)
![2-[[(3-Methylquinoxalin-2-yl)amino]methyl]cyclohexan-1-ol](/img/structure/B7595521.png)
![7-Bicyclo[4.2.0]octa-1,3,5-trienyl-(4-methylpiperazin-1-yl)methanone](/img/structure/B7595526.png)

![2-[(Pyrazin-2-ylamino)methyl]cyclohexan-1-ol](/img/structure/B7595535.png)
![N-[(1-methylbenzimidazol-2-yl)methyl]-2-morpholin-4-ylacetamide](/img/structure/B7595541.png)
![2-[(Quinoxalin-2-ylamino)methyl]cyclohexan-1-ol](/img/structure/B7595560.png)

![3-[(4-Chloro-2-methylphenyl)sulfonylamino]oxolane-3-carboxylic acid](/img/structure/B7595573.png)
![3-[[2-(3,4-Dichlorophenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595582.png)
![3-[[2-(4-Fluorophenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595584.png)